
alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine: is a synthetic organic compound with the molecular formula C21H24N2O and a molecular weight of 320.434 g/mol . This compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine typically involves the formation of the quinoline moiety followed by its functionalization. One common method for synthesizing quinoline derivatives is the Gould–Jacobs reaction, which involves the cyclization of aniline derivatives with ethoxymethylenemalonate . The quinoline intermediate can then be further functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
alpha-Methyl-N-(3-(6-quinolinyloxy)propyl)benzeneethanamine: A closely related compound with a similar structure but differing in the position of the quinoline moiety.
Quinoline derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Propriétés
Numéro CAS |
84344-72-9 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-phenyl-N-(3-quinolin-7-yloxypropyl)propan-2-amine |
InChI |
InChI=1S/C21H24N2O/c1-17(15-18-7-3-2-4-8-18)22-13-6-14-24-20-11-10-19-9-5-12-23-21(19)16-20/h2-5,7-12,16-17,22H,6,13-15H2,1H3 |
Clé InChI |
SKCSFYSQPHXRFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCCOC2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


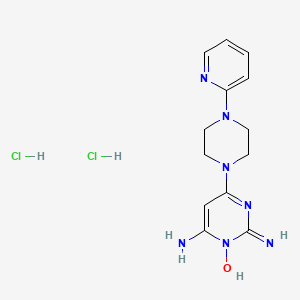

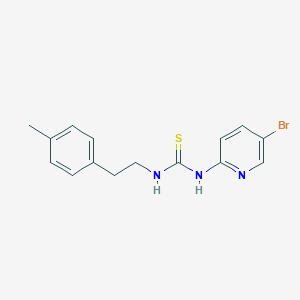



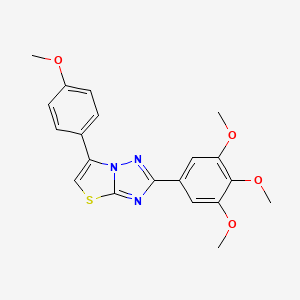
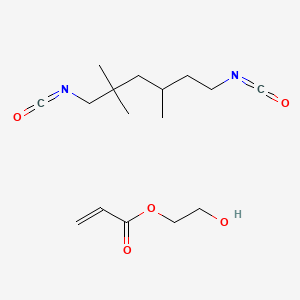
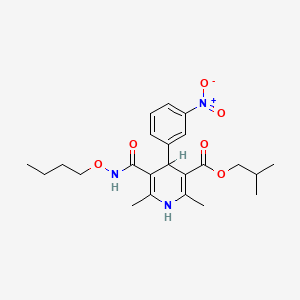
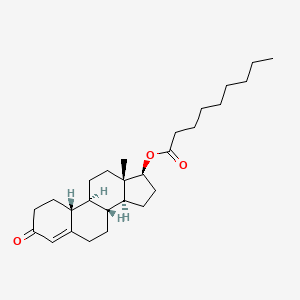

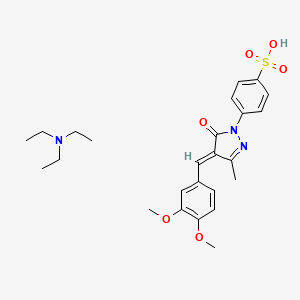
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
